molecular formula C11H12ClNO2 B13466912 Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Katalognummer: B13466912
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: GLQLJDZBZBCVRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The presence of a chloro substituent at the 6th position and a carboxylate group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-chloro-1,2,3,4-tetrahydroisoquinoline as a starting material, which is then esterified to introduce the carboxylate group .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and esterification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .

Wissenschaftliche Forschungsanwendungen

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with receptors, and influence cellular signaling pathways. For instance, it may inhibit certain enzymes or act as an agonist/antagonist at specific receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    6-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylate group but shares the chloro substituent.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a carboxylate group.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Features a methoxy group instead of a chloro group.

Uniqueness: Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to the presence of both the chloro and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H12ClNO2

Molekulargewicht

225.67 g/mol

IUPAC-Name

methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-13-5-7-2-3-8(12)4-9(7)10/h2-4,10,13H,5-6H2,1H3

InChI-Schlüssel

GLQLJDZBZBCVRB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CNCC2=C1C=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.